molecular formula C4H6ClN3O3 B13344551 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride

Cat. No.: B13344551
M. Wt: 179.56 g/mol
InChI Key: RDGLVEFPZHTFCB-UHFFFAOYSA-N
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Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetic acid in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features.

    1,3,4-Oxadiazole: A regioisomer with different properties and applications.

    1,2,3-Oxadiazole: Another regioisomer with unique characteristics.

Uniqueness

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the amino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C4H6ClN3O3

Molecular Weight

179.56 g/mol

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C4H5N3O3.ClH/c5-4-2(1-3(8)9)6-10-7-4;/h1H2,(H2,5,7)(H,8,9);1H

InChI Key

RDGLVEFPZHTFCB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1N)C(=O)O.Cl

Origin of Product

United States

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